molecular formula C17H19NO2 B1324181 2-(4-Pentyloxybenzoyl)pyridine CAS No. 898780-06-8

2-(4-Pentyloxybenzoyl)pyridine

Cat. No.: B1324181
CAS No.: 898780-06-8
M. Wt: 269.34 g/mol
InChI Key: AVYFXJOUDYOOEV-UHFFFAOYSA-N
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Description

2-(4-Pentyloxybenzoyl)pyridine is a pyridine derivative characterized by a benzoyl group substituted with a pentyloxy chain at the para-position (4-position) and a pyridine ring at the ortho-position (2-position). This compound is primarily utilized in scientific research and as a synthetic intermediate for pharmaceuticals or advanced organic materials .

Properties

IUPAC Name

(4-pentoxyphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-2-3-6-13-20-15-10-8-14(9-11-15)17(19)16-7-4-5-12-18-16/h4-5,7-12H,2-3,6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYFXJOUDYOOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642012
Record name [4-(Pentyloxy)phenyl](pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-06-8
Record name [4-(Pentyloxy)phenyl](pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Pentyloxybenzoyl)pyridine typically involves the reaction of 4-pentyloxybenzoyl chloride with pyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Pentyloxybenzoyl chloride+PyridineThis compound+HCl\text{4-Pentyloxybenzoyl chloride} + \text{Pyridine} \rightarrow \text{this compound} + \text{HCl} 4-Pentyloxybenzoyl chloride+Pyridine→this compound+HCl

The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Pentyloxybenzoyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Pentyloxybenzoyl)pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-Pentyloxybenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyridine Derivatives

Compound Name Substituents on Pyridine Ring Functional Groups CAS Number
This compound 4-Pentyloxybenzoyl at position 2 Benzoyl, pentyloxy N/A
2-Methyl-5-(4-pentyloxybenzoyl)pyridine Methyl at position 2, 4-pentyloxybenzoyl at position 5 Benzoyl, pentyloxy, methyl 1187167-74-3
2-Chloro-5-(4-pentyloxybenzoyl)pyridine Chloro at position 2, 4-pentyloxybenzoyl at position 5 Benzoyl, pentyloxy, chloro 1187170-34-8
2-(Chloromethyl)pyridine hydrochloride Chloromethyl at position 2 Chloromethyl, hydrochloride salt 6959-47-3

Key Observations :

  • Substituent Position : The position of the pentyloxybenzoyl group (e.g., at position 2 vs. 5) significantly influences electronic properties and steric interactions.
  • Functional Group Effects : Chloro and methyl substituents alter reactivity. Chloro groups enhance electrophilicity, enabling nucleophilic substitutions, whereas methyl groups provide steric hindrance and stabilize hydrophobic interactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Purity (%) Solubility Trends Stability Notes
2-Chloro-5-(4-pentyloxybenzoyl)pyridine 303.79 97.0 Likely low in water, soluble in organic solvents Stable under inert conditions
2-Methyl-5-(4-pentyloxybenzoyl)pyridine Not specified Not specified Similar to chloro analog Requires protection from light and moisture
2-(Chloromethyl)pyridine hydrochloride 164.03 Not specified Hygroscopic; soluble in polar solvents Reacts with strong oxidizing agents

Key Observations :

  • Molecular Weight : Chloro-substituted derivatives exhibit higher molecular weights compared to simpler analogs like 2-(Chloromethyl)pyridine hydrochloride .
  • Solubility: The pentyloxy chain in this compound analogs enhances lipophilicity, favoring solubility in non-polar solvents.

Key Observations :

  • Toxicity Trends : Chloro-substituted compounds (e.g., 2-(Chloromethyl)pyridine hydrochloride) exhibit higher acute toxicity compared to methylated analogs, necessitating stringent safety protocols .
  • Research Utility : Pentyloxybenzoyl-substituted pyridines are prioritized as intermediates for their balanced reactivity and ease of functionalization .

Biological Activity

2-(4-Pentyloxybenzoyl)pyridine is a synthetic organic compound notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in pharmaceuticals, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with a pentyloxybenzoyl group. This unique structure contributes to its chemical stability and biological activity. The compound's molecular formula is C16H19NO2C_{16}H_{19}NO_2, and its molecular weight is approximately 273.33 g/mol.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anti-inflammatory properties : Studies suggest that the compound can inhibit pro-inflammatory cytokines, potentially aiding in the treatment of inflammatory diseases.
  • Antimicrobial effects : The compound has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Antioxidant activity : Preliminary studies suggest that it may scavenge free radicals, contributing to its protective effects against oxidative stress.

Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialEffective against multiple bacterial strains
AntioxidantScavenges free radicals

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting microbial cell integrity.
  • Radical Scavenging : The presence of functional groups in the molecule may facilitate the donation of electrons to free radicals, neutralizing them.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Case Study 1 : In a controlled experiment assessing anti-inflammatory effects, this compound demonstrated a significant reduction in cytokine levels in vitro when applied to macrophage cultures.
  • Case Study 2 : A study evaluating antimicrobial efficacy revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

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